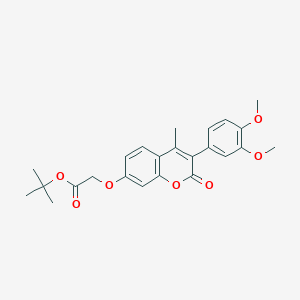

![molecular formula C16H19N5O B2486175 (1R,5S)-N-苯基-3-(1H-1,2,4-三唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-甲酰胺 CAS No. 2320821-01-8](/img/structure/B2486175.png)

(1R,5S)-N-苯基-3-(1H-1,2,4-三唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

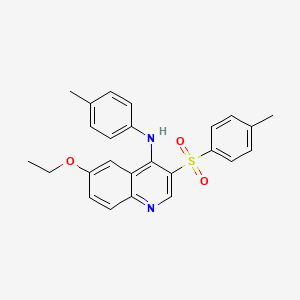

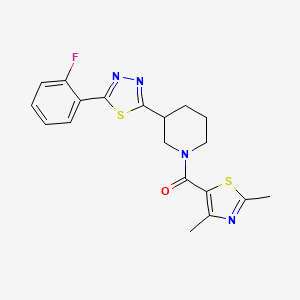

The molecule "(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide" represents a complex structure featuring a triazole ring and a bicyclic octane moiety. Triazoles, including 1,2,3-triazoles, have been widely recognized for their diverse applications in medicinal chemistry, material science, and as pivotal scaffolds in drug discovery due to their stability and versatile biological activities (Kaushik et al., 2019).

Synthesis Analysis

The synthesis of triazole-containing compounds like the one often involves the Huisgen 1,3-dipolar cycloaddition, also known as the "Click Chemistry" approach. This method is notable for its efficiency, selectivity, and the ability to be performed under mild conditions, making it an ideal strategy for constructing triazole rings (de Souza et al., 2019).

Molecular Structure Analysis

The molecular structure of triazole-containing compounds is characterized by significant stability due to the aromatic nature of the triazole ring. This stability is further influenced by substituents on the triazole and the bicyclic structure, which can affect the compound's overall conformation and, consequently, its reactivity and interaction with biological targets (Mahdavi et al., 2023).

Chemical Reactions and Properties

Compounds featuring the 1,2,4-triazole moiety engage in various chemical reactions, leveraging the triazole's capability to partake in hydrogen bonding and dipole-dipole interactions. These interactions are crucial for the compound's biological activity, as they facilitate binding to specific biological targets (Kaushik et al., 2019).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and stability, are influenced by the nature of the substituents and the molecular framework. The incorporation of a triazole ring often enhances the compound's thermal stability and solubility in polar solvents (de Souza et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and the potential for further functionalization, are significantly impacted by the triazole core. Triazole rings can act as both electron donors and acceptors, making them versatile intermediates for further chemical modifications (Mahdavi et al., 2023).

科学研究应用

结构和合成见解

与问题中的化合物具有结构相似性的L-可卡因的金(III)四氯化物盐展示了这类化合物的分子内氢键能力和分子间相互作用,突显了它们在晶体学和材料科学中的潜力 (Wood, Brettell, & Lalancette, 2007)。

已合成出对映纯的双环吡咯啉衍生物,用于不对称合成,表明与结构相关的氮杂双环辛烷化合物在促进立体控制化学反应中的实用性 (Martens & Lübben, 1991)。

催化和反应机制

与该化合物的双环结构相关的手性氧杂磷酮硼烷络合物被用作手性选择性硼烷还原酮的催化剂,展示了这类结构在催化和有机合成中的应用 (Brunel et al., 1994)。

材料科学和分子相互作用

相关化合物的合成和晶体结构表征为设计具有特定性质材料提供了关于它们分子构型和相互作用的见解,这对于设计具有特定性质的材料至关重要 (Guo, Zhang, & Xia, 2015)。

作用机制

Target of Action

The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and has been associated with a wide range of biological activities .

Mode of Action

The exact mode of action would depend on the specific target of the compound. For example, some 1,2,4-triazole derivatives are known to interact with GABA receptors, inhibiting the reuptake of neurotransmitters .

Biochemical Pathways

Again, this would depend on the specific target. If the compound acts on GABA receptors, it could affect neurotransmission and related biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on various factors, including its chemical structure and the route of administration. The presence of the 1,2,4-triazole ring could potentially enhance the compound’s stability and bioavailability .

安全和危害

未来方向

属性

IUPAC Name |

N-phenyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c22-16(19-12-4-2-1-3-5-12)21-13-6-7-14(21)9-15(8-13)20-11-17-10-18-20/h1-5,10-11,13-15H,6-9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNIIYSYTOKFBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

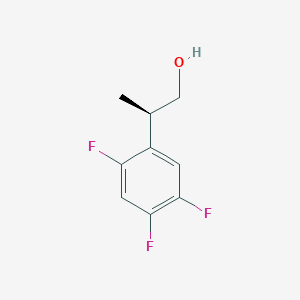

![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)

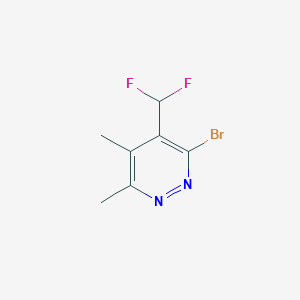

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2486098.png)

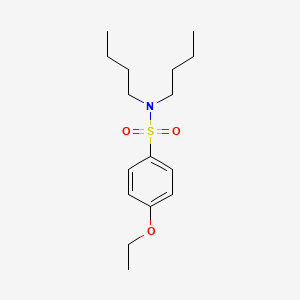

![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)

![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)